4-Ethoxy-2,2-dimethylbutanal
Overview
Description
4-Ethoxy-2,2-dimethylbutanal is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.211 g/mol. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-2,2-dimethylbutanal can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-dimethylbutanal with ethyl iodide in the presence of a strong base, such as sodium hydride. The reaction conditions typically require anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical synthesis. The process involves the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,2-dimethylbutanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can produce 4-ethoxy-2,2-dimethylbutanoic acid.
Reduction: Reduction reactions can yield 4-ethoxy-2,2-dimethylbutanol.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
4-Ethoxy-2,2-dimethylbutanal is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
4-Ethoxy-2,2-dimethylbutanal is similar to other aldehydes and alcohols with similar structures, such as 2-methoxy-2,3-dimethylbutane and 4-ethoxy-2,2-dimethylbutanoic acid. its unique ethoxy group and dimethylbutanal structure make it distinct in terms of reactivity and applications.
Comparison with Similar Compounds
2-Methoxy-2,3-dimethylbutane
4-Ethoxy-2,2-dimethylbutanoic acid
Properties
IUPAC Name |
4-ethoxy-2,2-dimethylbutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-10-6-5-8(2,3)7-9/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGRAXBBASSCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C)(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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